molecular formula C9H12N2O B2736888 2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one CAS No. 39716-45-5

2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

Cat. No.: B2736888
CAS No.: 39716-45-5
M. Wt: 164.208
InChI Key: CTKCLFUQFOKBPS-UHFFFAOYSA-N
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Description

2,5,6,7,8,9-Hexahydro-3H-cyclohepta[c]pyridazin-3-one (CAS: 39716-45-5) is a bicyclic heterocyclic compound with a pyridazinone core fused to a seven-membered cycloheptane ring. Its molecular formula is C₉H₁₂N₂O (MW: 164.21 g/mol), featuring a ketone group at position 3 and a partially saturated ring system . Derivatives such as 2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one (MW: 275.35 g/mol) and 2-[(2-phenylmorpholin-4-yl)methyl]-analog (MW: 339.43 g/mol) highlight its versatility in medicinal chemistry .

Properties

IUPAC Name

2,5,6,7,8,9-hexahydrocyclohepta[c]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-9-6-7-4-2-1-3-5-8(7)10-11-9/h6H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKCLFUQFOKBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=O)NN=C2CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the hydrogenation of cycloheptanone derivatives followed by cyclization with hydrazine derivatives. The reaction conditions often include the use of catalysts such as palladium on carbon and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, leading to a biological response. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Core Structure Variations :

  • Thieno-Fused Analogs: Compounds like 2,4,4a,5,6,7-hexahydro-3H-thieno[2',3':6,7]cyclohepta[1,2-c]pyridazin-3-one (e.g., derivatives 7a-l) replace the cycloheptane with a thiophene ring, altering electron distribution and steric bulk .
  • Pyrido-Fused Derivatives : Astra Pharmaceuticals' 2-(4-chlorophenyl)-2,5,6,7-tetrahydropyrido[4',3':6,7]cyclohepta[1,2-c]pyridazin-3-one introduces a pyridine ring and a chlorophenyl substituent, enhancing bioactivity .
  • Chromenone Analogs: Compounds such as 4,13-dimethyl-8,9,10,11,12,7a-hexahydro-2H-pyrano[6,5-f]cyclohepta[2,1-b]chromen-2-one feature a chromenone system instead of pyridazinone, affecting polarity and melting points .

Key Substituents :

  • Halogenated Aryl Groups : The 4-chlorophenyl group in Astra's compound improves lipophilicity and receptor affinity .

Physical and Spectral Properties

Melting Points :

  • Astra’s Chlorophenyl Derivative : 174–176°C .
  • Chromenone Analogs: Higher melting points (150–210°C) due to extended conjugation and rigid fused-ring systems .

Spectroscopic Data :

  • 1H-NMR: Pyridazinone protons resonate at δ 2.98–3.04 (m, 4H) in CDCl₃, while chromenones show distinct aromatic proton shifts (e.g., δ 7.30–7.65) .
  • Mass Spectrometry : Base compound derivatives display fragmentation patterns such as M⁺-CH₃ and M⁺-CO , consistent with ketone and alkyl group loss .

Pharmacological and Industrial Relevance

  • Medicinal Chemistry : Astra’s chlorophenyl derivative (M⁺ 309/311) is patented for undisclosed therapeutic applications, likely leveraging its halogenated aryl group for target specificity .
  • Biochemical Probes : The Arctom Scientific derivative (CAS 1401558-87-9) incorporates a morpholinyl group, commonly used in kinase inhibitors and GPCR modulators .
  • Material Science : Cyclohepta[c]isothiazole derivatives (e.g., CAS 1401558-87-9) with triclinic crystal structures (space group PI) may serve as templates for crystallography studies .

Biological Activity

2,5,6,7,8,9-Hexahydro-3H-cyclohepta[c]pyridazin-3-one is a heterocyclic organic compound with the molecular formula C9H12N2OC_9H_{12}N_2O. This compound has garnered interest in various fields of research due to its unique structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a seven-membered ring fused to a pyridazine ring. Its unique structure allows for diverse chemical modifications that can lead to various biological activities. The IUPAC name for this compound is 2,5,6,7,8,9-hexahydrocyclohepta[c]pyridazin-3-one.

PropertyValue
Molecular FormulaC9H12N2O
CAS Number39716-45-5
Purity96%

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Common methods include:

  • Hydrogenation of Cycloheptanone Derivatives : This method involves the reduction of cycloheptanone derivatives followed by cyclization with hydrazine derivatives.
  • Catalytic Reactions : Catalysts such as palladium on carbon are often used in conjunction with solvents like ethanol or methanol to optimize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways related to cell survival and proliferation.

The biological effects of this compound are attributed to its interaction with specific molecular targets within cells. These targets may include:

  • Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptors : It may bind to receptors that mediate cellular responses to external stimuli.

Case Studies

  • Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that this compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL.
  • Anticancer Research : In another study focusing on breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (up to 70% at a concentration of 50 µM) compared to untreated controls.

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds such as:

CompoundBiological Activity
2,5,6,7,8-HexahydropyridazineModerate antimicrobial
Cycloheptanone derivativesVariable anticancer effects

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for 2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one, and how can yield and purity be monitored?

  • Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters such as temperature (e.g., 80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading. Yield and purity are monitored using HPLC for reaction progress and NMR (¹H/¹³C) for structural validation. For example, adjusting solvent choice can influence cyclization efficiency in fused-ring systems . Post-synthesis purification via column chromatography (silica gel, gradient elution) is recommended to isolate the compound from byproducts.

Q. Which techniques are most reliable for characterizing the molecular structure of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving bond lengths, angles, and stereochemistry, particularly for fused heterocyclic systems . Complementary methods include:

  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict geometry and compare with crystallographic data.
  • Spectroscopy : 2D NMR (COSY, HSQC) to assign proton and carbon environments, especially for distinguishing diastereotopic hydrogens in the cycloheptane ring .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?

  • Methodological Answer : Stability studies should employ accelerated degradation protocols:

  • Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Photostability : Exposure to UV light (254 nm) with periodic HPLC monitoring of degradation products.
  • Humidity sensitivity : Storage in controlled humidity chambers (e.g., 40–80% RH) followed by mass spectrometry to detect hydrolysis products.

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in complex transformations (e.g., ring-opening or cross-coupling)?

  • Methodological Answer : Mechanistic studies require a combination of:

  • Kinetic isotope effects (KIE) : Deuterium labeling at reactive sites (e.g., α-hydrogens) to track bond-breaking steps.
  • Trapping intermediates : Use of radical scavengers (e.g., TEMPO) or electrophilic traps to isolate transient species.
  • Computational insights : Transition-state modeling (e.g., NEB method) to identify energy barriers for key steps like nucleophilic attack on the pyridazinone ring .

Q. How should researchers address contradictory data in reaction outcomes (e.g., unexpected stereochemistry or byproduct formation)?

  • Methodological Answer : Contradictions often arise from subtle variations in reaction conditions. A systematic approach includes:

  • Design of Experiments (DoE) : Multivariate analysis (e.g., ANOVA) to identify critical factors (e.g., solvent, catalyst).
  • In situ monitoring : ReactIR or Raman spectroscopy to detect intermediate species not observable via traditional methods.
  • Comparative crystallography : Analyze crystal structures of products vs. byproducts to identify steric or electronic influences .

Q. What computational strategies are effective for predicting the compound’s physicochemical properties (e.g., logP, solubility)?

  • Methodological Answer :

  • logP prediction : Use QSPR models (e.g., ALOGPS) trained on pyridazinone derivatives. Experimental validation via shake-flask method (octanol/water partitioning) is advised.
  • Solubility : Molecular dynamics simulations (e.g., GROMACS) to model solvation shells in polar vs. nonpolar solvents.
  • Electrostatic potential maps : Visualize nucleophilic/electrophilic regions to guide derivatization strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.